molecular formula C14H14N2O2 B2663356 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile CAS No. 872473-70-6

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile

Cat. No. B2663356
CAS RN: 872473-70-6
M. Wt: 242.278
InChI Key: FPCJBOFNZMKRGK-UHFFFAOYSA-N
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Description

The compound “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile” is an organic compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 g/mol . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Fluorescent Chemosensors

Dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been identified as fluorescent chemosensors for detecting Fe3+ ions and picric acid, with nanomolar detection limits. This suggests that related compounds could serve as sensitive and selective sensors for environmental monitoring or analytical chemistry applications (Shylaja et al., 2020).

Progesterone Receptor Modulators

Research on pyrrole-oxindole derivatives indicates potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structural variations within this class of compounds demonstrate significant impacts on their function as agonists or antagonists to the progesterone receptor (Fensome et al., 2008).

Catalyzed Synthesis of Pyridine-Pyrimidines

The catalyzed synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation demonstrates a novel approach to heterocyclic compound synthesis. This method highlights the efficiency and versatility in synthesizing complex organic molecules, which could be applicable in pharmaceuticals and materials science (Rahmani et al., 2018).

Electropolymerization of Conducting Polymers

The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization into conducting polymers showcases the application of pyrrole derivatives in materials science, particularly in the development of low oxidation potential polymers for electronics and optoelectronics (Sotzing et al., 1996).

Antibacterial Heterocycles

The synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties, evaluated for antibacterial activity, underlines the potential of pyrrole derivatives in developing new antimicrobial agents. This research direction is crucial for addressing the growing problem of antibiotic resistance (Vazirimehr et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCJBOFNZMKRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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